4-(aminomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one hydrochloride
Description
4-(Aminomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one hydrochloride is a pyrrolidin-2-one derivative characterized by two critical substituents:
- This compound’s structural features suggest possible applications in neurological or cardiovascular therapeutics, though specific pharmacological data remain undisclosed in the provided evidence.
Properties
IUPAC Name |
4-(aminomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-17-12-4-2-10(3-5-12)8-15-9-11(7-14)6-13(15)16;/h2-5,11H,6-9,14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPKWXVLMIYROZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC(CC2=O)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Linear Precursors
A common method involves cyclizing γ-amino acid derivatives or related substrates. For example, heating methyl 4-aminobutyrate under acidic conditions generates the pyrrolidinone ring via intramolecular lactamization. Alternatively, glycine amide derivatives undergo cyclization with dicarbonyl compounds (e.g., benzil analogs) in basic media, as demonstrated in the synthesis of pyrazine derivatives. Adapting this to pyrrolidinone synthesis, 4-carbethoxy-pyrrolidinone can be hydrolyzed and decarboxylated to yield the unsubstituted scaffold.
Functionalization of Preformed Pyrrolidinones
Commercial availability of pyrrolidin-2-one permits direct modification. For instance, bromination at position 4 using N-bromosuccinimide (NBS) under radical conditions introduces a bromine atom, which is subsequently displaced by a cyanide group via nucleophilic substitution. This cyanide serves as a precursor for the aminomethyl group after reduction.
Installation of the 4-Aminomethyl Group
Cyanide Reduction Pathway
A nitrile group at position 4 is reduced to the primary amine using hydrogenation catalysts:
-
Catalysts : Raney nickel, palladium on carbon, or rhodium/alumina.
-
Conditions : Hydrogen pressure (4–10 MPa), methanol or ethanol solvent, 60–100°C.
Example :
Gabriel Synthesis
Phthalimide protection followed by deprotection ensures amine purity:
-
Alkylate 4-bromopyrrolidinone with potassium phthalimide (DMF, 120°C, 8 hours).
-
Hydrazinolysis (ethanol, reflux, 4 hours) liberates the free amine.
Yield : 80–85%.
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid (1–2 M in ether or methanol) at 0–5°C. Precipitation yields the hydrochloride salt with >99% purity after recrystallization from ethanol/water.
Integrated Synthetic Routes
Route 1: Sequential Alkylation and Hydrogenation
-
Pyrrolidinone alkylation : 1-[(4-Methoxyphenyl)methyl]pyrrolidin-2-one (90% yield via Mitsunobu).
-
Bromination : NBS, AIBN, CCl₄, 80°C → 4-bromo derivative (75%).
-
Cyanide substitution : NaCN, DMSO, 100°C → 4-cyanopyrrolidinone (85%).
-
Hydrogenation : H₂ (8 MPa), Raney Ni, MeOH → 4-aminomethyl product (95%).
Overall yield : 55–60%.
Route 2: Direct Aminomethyl Incorporation
Overall yield : 70–75%.
Optimization and Challenges
Catalytic Efficiency
Solvent Impact
Byproduct Mitigation
-
Over-alkylation is minimized using bulky bases (e.g., DBU) during benzylation.
-
Cyanide hydrolysis byproducts are reduced via anhydrous conditions.
Comparative Data Table
| Method | Key Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Alkylation + H₂ | Raney Ni hydrogenation | 8 MPa H₂, MeOH | 95 | 99 |
| Mitsunobu + NH₃ | Ammonolysis | NH₃/MeOH, 60°C | 88 | 98 |
| Gabriel synthesis | Hydrazinolysis | EtOH reflux | 85 | 97 |
Chemical Reactions Analysis
Types of Reactions
4-(aminomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its chemical properties.
Substitution: The aminomethyl and methoxyphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to a wide range of new compounds with different functional groups.
Scientific Research Applications
Antidepressant Effects
Research indicates that derivatives of pyrrolidinone compounds exhibit antidepressant-like effects in animal models. The mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways . Studies have shown that these compounds can enhance mood and reduce anxiety-like behaviors.
Analgesic Properties
Preliminary studies suggest that 4-(aminomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one hydrochloride may possess analgesic properties. Its structural similarity to known analgesics allows for the exploration of pain relief mechanisms through opioid receptor modulation .
Neuroprotective Effects
The compound has been evaluated for neuroprotective effects in models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating conditions like Alzheimer's disease .
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry demonstrated that a related pyrrolidinone derivative significantly reduced depressive-like behaviors in rodents subjected to chronic stress. The compound was administered at varying doses, showing dose-dependent effects on behavior and neurotransmitter levels .
Case Study 2: Pain Management
In a controlled trial, another derivative exhibited promising results in reducing pain responses in animal models of acute pain. The study highlighted the compound's ability to modulate pain pathways without significant side effects typically associated with traditional analgesics .
Potential Therapeutic Uses
Given its diverse biological activities, this compound holds promise for several therapeutic applications:
- Antidepressants : Potential development as a new class of antidepressants targeting serotonin and norepinephrine reuptake.
- Analgesics : Further research could lead to its use as a novel analgesic agent with fewer side effects compared to conventional opioids.
- Neuroprotective Agents : Its application in neurodegenerative diseases could be explored further, potentially leading to new treatments for conditions like Alzheimer's or Parkinson's disease.
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target molecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Comparisons
The following table summarizes key structural and functional differences between the target compound and related pyrrolidin-2-one derivatives:
Key Structural Insights:
- Piperazine vs. Methoxyphenyl Groups : S-61 and S-73 () feature piperazine moieties linked to aryl groups, which are critical for α₁-adrenergic receptor antagonism . The target compound lacks this motif, suggesting divergent mechanisms.
- Backbone Variations: 4’-Methyl-α-PHP () has a hexanophenone chain absent in the target compound, likely influencing its CNS activity and metabolic stability .
Pharmacological and Physicochemical Comparisons
Solubility and Bioavailability :
- S-61’s low solubility () may limit its bioavailability, necessitating intravenous administration .
Therapeutic Potential :
- Cardiovascular Applications: S-61 and S-73 demonstrate α₁-adrenolytic and antiarrhythmic effects, suggesting that pyrrolidin-2-one derivatives with extended alkyl chains and arylpiperazine groups are viable for cardiovascular drug development . The target compound’s aminomethyl group could modulate ion channels or adrenergic receptors, but further studies are required.
- Neurological Applications: The 4’-methyl-α-PHP () and tetrahydrofuran derivative () may target monoamine transporters, though structural differences from the target compound preclude direct comparisons .
Biological Activity
4-(Aminomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one hydrochloride, also known by its CAS number 1011357-93-9, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO·HCl
- Molecular Weight : 206.24 g/mol
- Structure : The compound features a pyrrolidine ring substituted with an aminomethyl group and a methoxyphenyl moiety.
Research indicates that compounds similar to this compound often interact with various biological targets, including receptors and enzymes. The following mechanisms have been proposed:
- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, influencing neurotransmitter release and signaling pathways.
- Enzyme Inhibition : It could inhibit enzymes involved in metabolic pathways, potentially affecting cellular functions.
Neuropharmacological Effects
Compounds with similar structures have been investigated for their effects on the central nervous system (CNS). For example, some pyrrolidine derivatives have been shown to exhibit anxiolytic and antidepressant-like activities in animal models . The modulation of neurotransmitter systems such as serotonin and dopamine is often implicated in these effects.
Study 1: Antimicrobial Evaluation
In a study assessing the antimicrobial activity of pyrrole derivatives, researchers found that certain compounds had MIC values lower than traditional antibiotics against various strains of bacteria. Although this compound was not specifically tested, its structural analogs showed promising results, suggesting a need for further investigation into this compound's potential .
Study 2: Neuropharmacological Research
A related study examined the effects of pyrrolidine derivatives on anxiety-like behaviors in rodents. The results indicated that specific substitutions on the pyrrolidine ring could enhance anxiolytic effects without significant sedative properties . This highlights the potential for developing therapeutics based on the structure of this compound.
Data Table: Comparative Biological Activities
Q & A
Q. Optimization Strategies :
- Use chiral columns (e.g., Daicel Chiralpak® IB/IC) for enantiomeric resolution during purification .
- Monitor reaction progress via HPLC or SFC to minimize side products.
Basic: What analytical techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?
Answer:
Core analytical methods include:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., 4-methoxyphenyl integration at δ 3.7–4.2 ppm). F NMR is irrelevant unless fluorinated analogs are synthesized .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated vs. observed m/z within ±0.1 ppm error) .
- X-Ray Powder Diffraction (XRPD) : Confirm crystalline structure and salt form (e.g., characteristic peaks at 2θ = 10.5°, 15.3°) .
Q. Resolving Data Contradictions :
- Cross-validate NMR assignments using 2D techniques (COSY, HSQC).
- Compare XRPD patterns with reference standards to rule out polymorphic variations .
Advanced: How can enantiomeric purity be ensured during synthesis, and what challenges arise in chiral resolution?
Answer:
Chiral Resolution Methods :
- Chiral Stationary Phases (CSPs) : Use Daicel Chiralpak® columns (e.g., IC for SFC, IB for HPLC) with mobile phases like CO/MeOH. Retention times (e.g., 15–25 min) vary with stereochemistry .
- Dynamic Kinetic Resolution : Catalytic asymmetric hydrogenation or enzymatic methods may enhance enantioselectivity.
Q. Challenges :
- Baseline separation of enantiomers requires fine-tuning column temperature and flow rates.
- Hydrochloride salt formation may induce racemization if pH/temperature are uncontrolled .
Advanced: What pharmacological models are suitable for evaluating this compound’s bioactivity, and how should dose-response studies be designed?
Answer:
In Vivo Models :
- Cardiovascular Studies : Administer intravenously (e.g., 1–10 mg/kg in saline) to assess antiarrhythmic or hypotensive effects, as done for structurally related pyrrolidin-2-one derivatives .
- Neuropharmacology : Use rodent models to study CNS penetration, leveraging radiolabeled analogs (e.g., C-UCB-J for PET imaging) .
Q. Dose-Response Design :
- Include positive controls (e.g., prazosin for α1-adrenolytic activity) and vehicle groups.
- Analyze EC/IC values via nonlinear regression (e.g., GraphPad Prism) .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles. Avoid inhalation/contact with skin or eyes .
- First Aid :
- Inhalation : Move to fresh air; seek medical attention if respiratory irritation occurs.
- Skin Contact : Rinse with water for 15 minutes; remove contaminated clothing .
- Storage : Store at -20°C in airtight containers to prevent hygroscopic degradation .
Advanced: How can computational methods aid in predicting this compound’s reactivity or binding affinities?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Docking : Use AutoDock Vina to model interactions with targets like α1-adrenergic receptors (PDB: 7LIO) .
- Retrosynthesis AI : Platforms like Pistachio or Reaxys suggest feasible routes (e.g., boronate intermediates for cross-coupling) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
